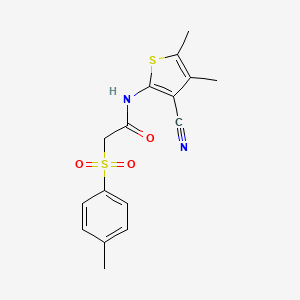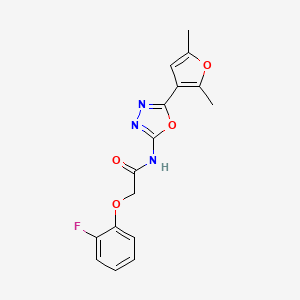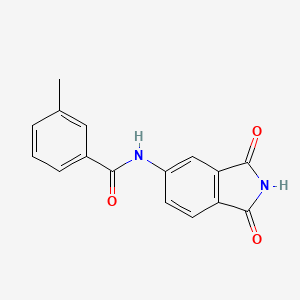
N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available resources .科学的研究の応用
Synthesis and Characterization
Synthesis of Complexes : A study by Alkam et al. (2015) detailed the synthesis of N-[(2,3-dioxoindolin-1-yl)-N-methylbenzamide] and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). The ligand and its complexes were characterized using various spectroscopic methods, suggesting an octahedral structure. These complexes exhibited significant bacterial activities, indicating potential antimicrobial applications (Alkam et al., 2015).
Characterization of Polyimides : Butt et al. (2005) synthesized novel aromatic polyimides using diamines related to N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide. These polyimides, characterized by their solubility in organic solvents and high thermal stability, demonstrate the material science potential of derivatives of the compound (Butt et al., 2005).
Biological Studies
- Biological Activity Assessment : The study by Patel and Dhameliya (2010) explored the antibacterial and antifungal activities of derivatives related to this compound. These derivatives showed promising results as potential antimicrobials, highlighting the compound's relevance in developing new therapeutic agents (Patel & Dhameliya, 2010).
Photocatalytic Applications
- Enhancement of Photocatalytic Degradation : Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, showing that adsorbent supports loaded with titanium dioxide can enhance the degradation rate. This study, while not directly involving this compound, demonstrates the broader context of research in photocatalytic applications and the potential for related compounds to contribute to environmental remediation efforts (Torimoto et al., 1996).
作用機序
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is the cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various biological processes, including cellular proliferation .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide: acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This compound recognizes the E3 ubiquitin ligase and target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The biochemical pathway affected by N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves the protein degradation pathway . By modulating the activity of CRBN, this compound can influence the ubiquitin-proteasome system , which is responsible for the degradation of most proteins within the cell .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide ’s action involve the degradation of target proteins . This can lead to various effects, depending on the specific proteins targeted. For instance, the degradation of GSPT1 protein can influence cellular proliferation .
Safety and Hazards
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-3-2-4-10(7-9)14(19)17-11-5-6-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZZSPEHHERES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


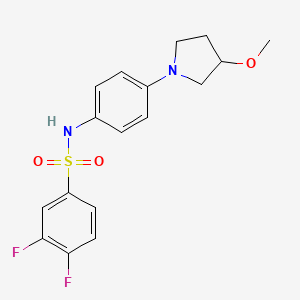
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)
![Methyl 2-[(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2581002.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)


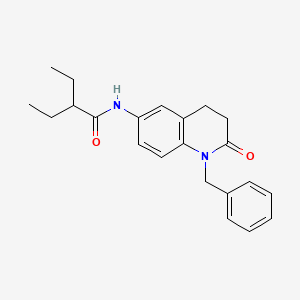
![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)
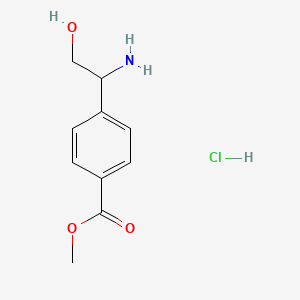
![tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2581017.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
